6-fluorospiro[3.3]heptane-2-sulfonyl chloride
Description
6-fluorospiro[3.3]heptane-2-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClFO2S and a molecular weight of 212.67 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Properties
CAS No. |
2715119-93-8 |
|---|---|
Molecular Formula |
C7H10ClFO2S |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorospiro[3.3]heptane-2-sulfonyl chloride typically involves the reaction of a spirocyclic precursor with a fluorinating agent and a sulfonyl chloride reagent. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful handling of reagents and the use of purification techniques such as distillation or recrystallization to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
6-fluorospiro[3.3]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonyl fluorides, and sulfonic acids .
Scientific Research Applications
6-fluorospiro[3.3]heptane-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluorospiro[3.3]heptane-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The fluorine atom in the spirocyclic structure can also participate in interactions with molecular targets, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 6-chlorospiro[3.3]heptane-2-sulfonyl chloride
- 6-bromospiro[3.3]heptane-2-sulfonyl chloride
- 6-iodospiro[3.3]heptane-2-sulfonyl chloride
Uniqueness
6-fluorospiro[3.3]heptane-2-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
